Ethyl 2-(m-tolyloxy)acetate
Overview
Description
Ethyl 2-(m-tolyloxy)acetate is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as ETHYL 2-(3-METHYLPHENOXY)ACETATE and (3-methylphenoxy)acetic acid ethyl ester .
Molecular Structure Analysis
The InChI string of Ethyl 2-(m-tolyloxy)acetate isInChI=1S/C11H14O3/c1-3-13-11(12)8-14-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3
. Its canonical SMILES is CCOC(=O)COC1=CC=CC(=C1)C
. The molecular weight of the compound is 194.23 g/mol . Physical And Chemical Properties Analysis
Ethyl 2-(m-tolyloxy)acetate has a molecular weight of 194.23 g/mol . It has a XLogP3 value of 2.5, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds . The topological polar surface area is 35.5 Ų . The compound has a complexity of 179 .Scientific Research Applications
Fragrance Material Review
Ethyl 2-(m-tolyloxy)acetate, as a fragrance ingredient, falls under the category of aryl alkyl alcohol simple acid esters (AAASAE). A detailed toxicologic and dermatologic review of this compound, specifically its role in fragrance materials, has been presented. This compound is generated by reacting an aryl alkyl alcohol with a simple carboxylic acid, leading to various esters, including acetates (Mcginty, Letizia, & Api, 2012).
Synthesis of Polymer Model Compounds
Research has been conducted on the synthesis of dimeric and trimeric polymer model compounds involving 2-(p-tolyloxy)ethyl acetate. This includes the synthesis of methylenebis(5-methyl-1,2-phenyleneoxy)diethyl acetate through the reaction of 2-(p-tolyloxy)ethyl acetate with formaldehyde (Ninagawa, Matsuda, & Matsuda, 1974).
Chemical Kinetics and Process Simulation
Studies have also focused on the kinetics of esterification reactions involving similar compounds like ethyl acetate, exploring green catalyst alternatives and process optimization. This includes using ionic liquids as green catalysts in the esterification of acetic acid with ethanol, showing potential for industrial applications (He, Zou, Dong, Muhammad, Subhan, & Tong, 2018).
Microencapsulation Techniques
Ethyl acetate has been used in microencapsulation techniques, particularly in the development of poly(d,l-lactide-co-glycolide) microspheres. The study investigates how the extraction rate of ethyl acetate affects the characteristics of these microspheres, indicating its importance in pharmaceutical and material science applications (Sah, 1997).
Corrosion Inhibition Studies
Research involving quinoxalines compounds, including derivatives of ethyl 2-(m-tolyloxy)acetate, has been conducted to understand their efficacy as corrosion inhibitors for metals like copper in acidic environments. Quantum chemical calculations help in correlating molecular structure with inhibition efficiency (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Salem Al-Deyab, 2014).
Biotechnological Production Perspectives
In biotechnology, studies have explored the microbial production of ethyl acetate, a chemical widely used in various industries. This research focuses on the sustainable microbial conversion of biomass-derived sugars into ethyl acetate, offering a more environmentally friendly production method (Zhang, Guo, Yan, Dong, Zhou, Zhang, Xin, & Jiang, 2020).
properties
IUPAC Name |
ethyl 2-(3-methylphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-11(12)8-14-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITOTGGGSHWZDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546488 | |
Record name | Ethyl (3-methylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(m-tolyloxy)acetate | |
CAS RN |
66047-01-6 | |
Record name | Ethyl (3-methylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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